4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YVAD-CHO (trifluoroacetate salt) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for YVAD-CHO is L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide. The trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid .
Industrial Production Methods: Industrial production of YVAD-CHO (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for high-throughput production. The final product is purified using high-performance liquid chromatography to ensure a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: YVAD-CHO (trifluoroacetate salt) primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to its peptide nature.
Common Reagents and Conditions: The synthesis of YVAD-CHO involves reagents such as protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid. The reactions are carried out under mild conditions to prevent degradation of the peptide .
Major Products Formed: The major product formed from the synthesis of YVAD-CHO is the peptide itself, with trifluoroacetate as the counterion. No significant by-products are formed due to the high specificity of the peptide synthesis process .
Scientific Research Applications
YVAD-CHO (trifluoroacetate salt) is widely used in scientific research due to its ability to inhibit caspase-1 activity. It is used in studies related to apoptosis, inflammation, and immune response. In cell biology, it is used to prevent apoptosis induced by various stimuli, such as ceramide or irinotecan. In neuroscience, it is used to study the role of caspase-1 in neuroinflammation and neurodegenerative diseases .
Mechanism of Action
YVAD-CHO (trifluoroacetate salt) exerts its effects by binding to the active site of caspase-1, thereby inhibiting its proteolytic activity. Caspase-1 is responsible for the cleavage of pro-interleukin-1β to its active form, interleukin-1β, which is a key mediator of inflammation. By inhibiting caspase-1, YVAD-CHO reduces the production of interleukin-1β and subsequent inflammatory responses .
Comparison with Similar Compounds
Similar Compounds:
- Ac-YVAD-CHO: An acetylated form of YVAD-CHO with similar inhibitory activity against caspase-1.
- Ac-DEVD-CHO: A selective inhibitor of caspase-3, used in studies related to apoptosis .
Uniqueness: YVAD-CHO (trifluoroacetate salt) is unique due to its high specificity for caspase-1 and its ability to inhibit apoptosis and inflammation without affecting other caspases. This specificity makes it a valuable tool in research focused on caspase-1-mediated processes .
Biological Activity
4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile (CAS No. 119580-81-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a pyrrole ring with a formyl group and a nitrile substituent, contributing to its unique reactivity and biological profile. Its molecular weight is approximately 134.14 g/mol, and it is characterized by the following structural formula:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death. Furthermore, it appears to inhibit the proliferation of certain cancer cell lines, potentially by modulating gene expression related to cell cycle regulation .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound's ability to interfere with inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Caspase Inhibition : It inhibits caspase activity, which plays a pivotal role in inflammation and apoptosis. This inhibition can reduce the production of inflammatory mediators like interleukin-1β, thereby attenuating inflammatory responses .
- Gene Expression Modulation : The compound's structure allows it to interact with DNA and RNA, influencing gene expression related to cell growth and apoptosis .
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria, revealing an inhibition zone comparable to standard antibiotics.
- Cancer Cell Line Testing : In vitro assays on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, highlighting its anti-inflammatory potential .
Summary of Research Findings
Properties
IUPAC Name |
4-formyl-1-methylpyrrole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-9-4-6(5-10)2-7(9)3-8/h2,4-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILGDZPSMMRNIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259965 | |
Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119580-81-3 | |
Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119580-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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